(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate
Description
The compound (Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate features a benzo[d]thiazole core fused with a dihydrothiazole ring. Key structural elements include:
- A (Z)-imino group linking the benzoyl and thiazole moieties.
- A methyl 3-(2-methoxy-2-oxoethyl) side chain at position 3, contributing to steric and electronic properties.
- A methyl ester at position 6, enhancing solubility and metabolic stability.
Properties
IUPAC Name |
methyl 3-(2-methoxy-2-oxoethyl)-2-(4-pyrrolidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazole-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O7S2/c1-32-20(27)14-26-18-10-7-16(22(29)33-2)13-19(18)34-23(26)24-21(28)15-5-8-17(9-6-15)35(30,31)25-11-3-4-12-25/h5-10,13H,3-4,11-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCTIGASNNVJAAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)C(=O)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 3-(2-methoxy-2-oxoethyl)-2-((4-(pyrrolidin-1-ylsulfonyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its biological effects, focusing on antibacterial, antifungal, and anticancer properties, along with structure-activity relationships (SAR) that contribute to its efficacy.
Chemical Structure
The compound features a complex structure that includes:
- A benzo[d]thiazole core.
- A methoxy group contributing to its lipophilicity.
- A pyrrolidine sulfonamide moiety that may enhance biological activity.
Antibacterial Activity
Recent studies have shown that similar thiazole derivatives exhibit significant antibacterial properties. For instance, compounds with structures akin to this compound demonstrated:
- Inhibition against Gram-positive and Gram-negative bacteria : The most active compounds achieved minimum inhibitory concentrations (MICs) as low as 0.004–0.03 mg/mL against Enterobacter cloacae and other strains, surpassing traditional antibiotics like ampicillin .
| Bacterial Strain | MIC (mg/mL) | MBC (mg/mL) |
|---|---|---|
| Enterobacter cloacae | 0.004 | 0.008 |
| E. coli | 0.03 | 0.06 |
| Staphylococcus aureus | 0.01 | 0.02 |
Antifungal Activity
The compound also exhibits promising antifungal activity:
- Effective against various fungi : Studies indicate MIC values ranging from 0.004–0.06 mg/mL against fungi such as Trichoderma viride and Aspergillus fumigatus, with the former being more sensitive .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Trichoderma viride | 0.004 |
| Aspergillus fumigatus | 0.06 |
Anticancer Properties
Compounds related to this structure have been evaluated for their anticancer effects:
- Inhibition of cancer cell lines : Research indicates that thiazole derivatives can inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
- Methoxy Group : Enhances solubility and permeability.
- Pyrrolidine Moiety : May interact with specific bacterial enzymes or receptors, enhancing antibacterial activity.
- Benzo[d]thiazole Core : Known for various biological activities, potentially contributing to the overall pharmacological profile.
Case Studies
Several studies have investigated related compounds:
- Antibacterial Study : A series of thiazole derivatives were synthesized and tested against multiple bacterial strains, demonstrating significant antibacterial effects compared to existing antibiotics .
- Antifungal Evaluation : Similar thiazole derivatives were tested for antifungal activity, revealing potent effects against common fungal pathogens .
Comparison with Similar Compounds
Structural Features and Substituent Analysis
The table below compares the target compound with structurally related derivatives:
Key Observations:
- Core Structure : The target compound’s benzo[d]thiazole core is distinct from thiazolo[3,2-a]pyrimidine analogs but shares a sulfur-containing heterocycle critical for bioactivity .
- Substituent Impact :
- The pyrrolidin-1-ylsulfonyl group in the target compound may enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrases) compared to fluorobenzylidene or trimethoxybenzylidene groups .
- The methyl 3-(2-methoxy-2-oxoethyl) side chain introduces conformational flexibility absent in rigid benzylidene analogs .
Physicochemical Properties
- Solubility: The methyl ester and pyrrolidin-1-ylsulfonyl groups likely improve aqueous solubility over non-polar benzylidene analogs .
- Metabolic Stability : Sulfonamide groups resist hydrolysis better than ester-linked substituents (e.g., ’s methoxyethyl ester) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
